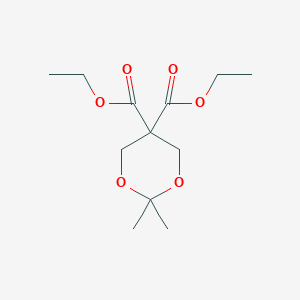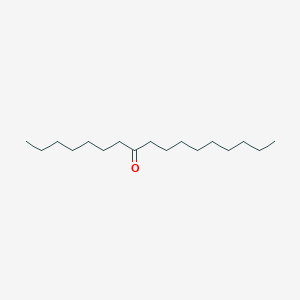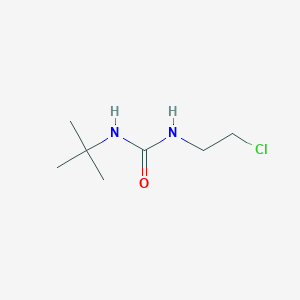
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde
説明
The compound 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde is a chemical of interest in various fields of research, particularly in the synthesis of pharmaceuticals and organic materials. While the specific compound is not directly mentioned in the provided papers, they do discuss related compounds and methodologies that could be relevant to the synthesis and application of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde.
Synthesis Analysis
The synthesis of related compounds involves several steps, including the preparation of intermediates and the use of various reactions to introduce trifluoromethyl groups. For instance, the synthesis of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate as an intermediate is described, which could be related to the synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde . Additionally, the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate through trifluoromethylation of an aryl iodide using a cost-effective system is reported, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as the co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide, reveals that these molecules can form hydrogen bonds and have the potential to create stable ribbon architectures . This information could be extrapolated to predict the molecular interactions and stability of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde. However, they do discuss reactions involving similar compounds, such as the Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis used in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine . These reactions could potentially be applied or adapted for the synthesis and further chemical manipulation of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as the low moisture absorption and low dielectric constants of fluorinated polyimides derived from trifluoromethyl-substituted monomers, provide a glimpse into the potential properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde . The thermal stability and solubility in organic solvents are particularly noteworthy and could be relevant for the application of the compound .
科学的研究の応用
Summary of the Application
“2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde” is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . The major use of TFMP derivatives is in the protection of crops from pests .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Also, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Trifluoromethylpyridines
Summary of the Application
“2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde” is used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . These derivatives have found applications in the agrochemical and pharmaceutical industries .
Methods of Application or Experimental Procedures
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
3. Synthesis of Trifluoromethylpyridines
Summary of the Application
“2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde” is used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . These derivatives have found applications in the agrochemical and pharmaceutical industries .
Methods of Application or Experimental Procedures
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-5-1-4(7(10,11)12)3(2-14)6(9)13-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHMPLQCNUGZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650496 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | |
CAS RN |
914636-56-9 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)
![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)




![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
